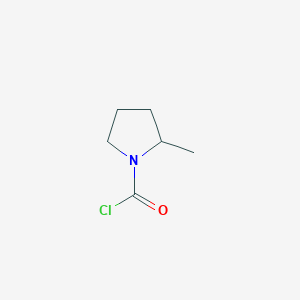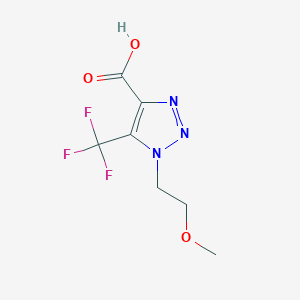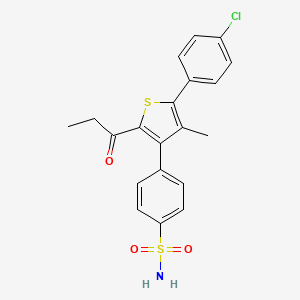
nAChR agonist 1
Overview
Description
Nicotinic acetylcholine receptor agonist 1 is a compound that mimics the action of acetylcholine at nicotinic acetylcholine receptors. These receptors are found in the central and peripheral nervous systems, muscle, and many other tissues. Nicotinic acetylcholine receptor agonist 1 is named for its affinity for nicotine and is involved in various physiological processes, including neurotransmission and muscle contraction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nicotinic acetylcholine receptor agonist 1 typically involves the preparation of piperidine derivatives. For example, one method involves the synthesis of piperidine derivatives with different aryl substitutions, followed by molecular modeling to optimize the binding affinity . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of nicotinic acetylcholine receptor agonist 1 may involve large-scale synthesis using automated high-throughput screening assays. These assays can identify potential modulators of nicotinic acetylcholine receptors from a library of synthetic compounds . The production process may also include purification steps to isolate the active compound.
Chemical Reactions Analysis
Types of Reactions: Nicotinic acetylcholine receptor agonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its binding affinity and selectivity for nicotinic acetylcholine receptors .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of nicotinic acetylcholine receptor agonist 1 include organic solvents, catalysts, and specific binding agents such as acetylcholine-binding proteins . The reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed: The major products formed from the reactions involving nicotinic acetylcholine receptor agonist 1 are typically piperidine derivatives with varying aryl substitutions. These products are then tested for their binding affinity and selectivity for nicotinic acetylcholine receptors .
Scientific Research Applications
Nicotinic acetylcholine receptor agonist 1 has a wide range of scientific research applications. In chemistry, it is used to study the binding interactions and molecular recognition processes of nicotinic acetylcholine receptors . In biology, it is used to investigate the role of these receptors in neurotransmission and muscle contraction . In medicine, nicotinic acetylcholine receptor agonist 1 is being explored as a potential therapeutic agent for treating neuropsychiatric and neurodegenerative diseases, such as Alzheimer’s disease and schizophrenia . Additionally, it has applications in the study of addiction and pain management .
Mechanism of Action
Nicotinic acetylcholine receptor agonist 1 exerts its effects by binding to nicotinic acetylcholine receptors, which are ligand-gated ion channels. When the compound binds to these receptors, it stabilizes the open state of the ion channel, allowing the influx of cations such as potassium, calcium, and sodium ions . This influx of ions leads to the depolarization of the cell membrane and the initiation of various intracellular signaling pathways. The molecular targets of nicotinic acetylcholine receptor agonist 1 include the α7 and α4β2 subtypes of nicotinic acetylcholine receptors .
Comparison with Similar Compounds
Nicotinic acetylcholine receptor agonist 1 is unique in its high binding affinity and selectivity for specific subtypes of nicotinic acetylcholine receptors. Similar compounds include nicotine, acetylcholine, epibatidine, and varenicline . While these compounds also act as agonists at nicotinic acetylcholine receptors, nicotinic acetylcholine receptor agonist 1 has been optimized for higher selectivity and potency . This makes it a valuable tool for studying the specific roles of different nicotinic acetylcholine receptor subtypes in various physiological processes.
Conclusion
Nicotinic acetylcholine receptor agonist 1 is a compound with significant potential in scientific research and therapeutic applications. Its ability to selectively bind to nicotinic acetylcholine receptors and modulate their activity makes it a valuable tool for studying neurotransmission, muscle contraction, and various neuropsychiatric and neurodegenerative diseases. The synthesis, chemical reactions, and unique properties of this compound highlight its importance in advancing our understanding of nicotinic acetylcholine receptors and their role in human health.
Properties
IUPAC Name |
4-[5-(4-chlorophenyl)-4-methyl-2-propanoylthiophen-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3S2/c1-3-17(23)20-18(13-6-10-16(11-7-13)27(22,24)25)12(2)19(26-20)14-4-8-15(21)9-5-14/h4-11H,3H2,1-2H3,(H2,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIIYIJHDMIABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=C(S1)C2=CC=C(C=C2)Cl)C)C3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801142748 | |
| Record name | 4-[5-(4-Chlorophenyl)-4-methyl-2-(1-oxopropyl)-3-thienyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801142748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394371-75-5 | |
| Record name | 4-[5-(4-Chlorophenyl)-4-methyl-2-(1-oxopropyl)-3-thienyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394371-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[5-(4-Chlorophenyl)-4-methyl-2-(1-oxopropyl)-3-thienyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801142748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

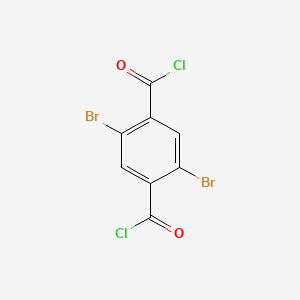
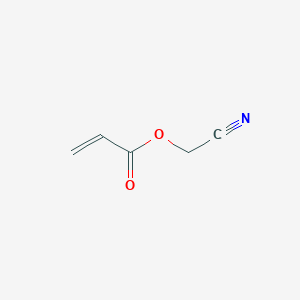
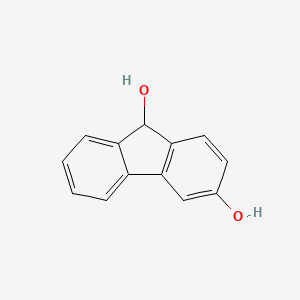

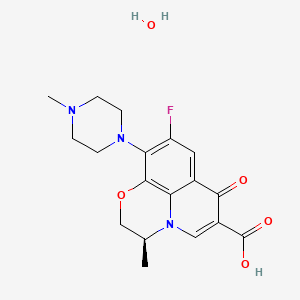
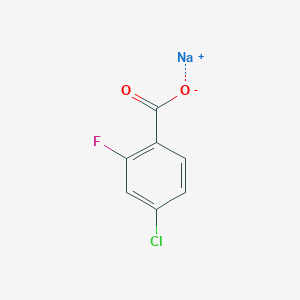
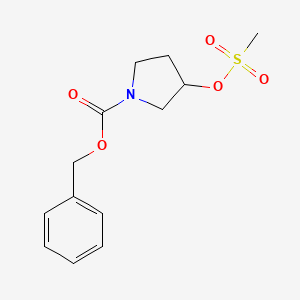


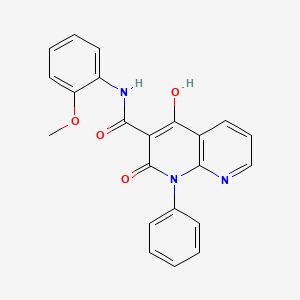
![3-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3047373.png)
![Benzonitrile, 4-[(methylsulfonyl)oxy]-](/img/structure/B3047374.png)
